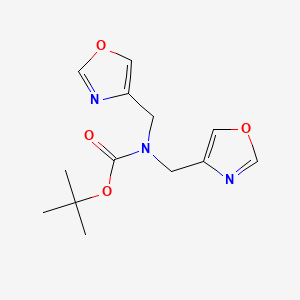

![molecular formula C40H47NO13 B592424 4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel CAS No. 159500-49-9](/img/structure/B592424.png)

4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

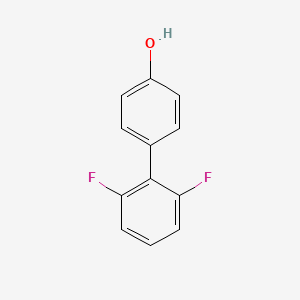

4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel is a derivative of paclitaxel, a well-known anticancer drug originally isolated from the bark of the Pacific yew tree (Taxus brevifolia). Paclitaxel is a tricyclic diterpenoid with a complex structure that includes an ester side chain at the C-13 position, an A ring, a C-2 benzoyl group, and an oxetane ring . The pharmacological activity of paclitaxel is primarily due to these structural features . This compound retains many of the beneficial properties of paclitaxel while offering potential advantages in terms of synthesis and biological activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel involves multiple steps, starting from paclitaxel or its precursors. One common approach is the semi-synthetic route, which begins with the extraction of 10-deacetylbaccatin III from the needles of yew trees . This intermediate is then subjected to a series of chemical reactions, including hydroxylation, acetylation, and benzoylation, to produce the desired compound . The reaction conditions typically involve the use of reagents such as trimethylsilyl chloride, pyridine, and acetyl chloride under controlled temperatures .

Industrial Production Methods

Industrial production of this compound relies on the semi-synthetic approach due to the limited availability of natural paclitaxel. Advances in synthetic biology have also enabled the production of paclitaxel and its derivatives using engineered microbial hosts . This method involves the heterologous expression of paclitaxel-related genes in microorganisms, which can then be cultured to produce the compound in large quantities .

化学反应分析

Types of Reactions

4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions include various derivatives of paclitaxel, each with unique structural modifications that can enhance or alter their biological activity .

科学研究应用

4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel has a wide range of scientific research applications:

作用机制

The mechanism of action of 4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel is similar to that of paclitaxel. It stabilizes microtubules, preventing their depolymerization, which leads to mitotic arrest and apoptosis in cancer cells . Additionally, it inhibits the TLR4 signaling pathway and activates ER stress-mediated cell death . These actions make it a potent anticancer agent with multiple molecular targets and pathways involved in its effects .

相似化合物的比较

Similar Compounds

Docetaxel: Another semi-synthetic derivative of paclitaxel, used in the treatment of various cancers.

Cabazitaxel: A newer taxane derivative with improved efficacy against certain drug-resistant cancers.

Uniqueness

4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel is unique due to its specific structural modifications, which can enhance its biological activity and reduce side effects compared to other taxane derivatives . Its ability to be synthesized through semi-synthetic routes and engineered microbial hosts also makes it a promising candidate for large-scale production and clinical use .

属性

IUPAC Name |

[(1S,2S,4S,7R,9S,10S,12R,13S,16R)-7,13-diacetyloxy-2,10,12-trihydroxy-5,9,17,17-tetramethyl-8-oxo-15-oxatetracyclo[7.6.1.12,6.013,16]heptadec-5-en-4-yl] (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47NO13/c1-20-25(53-36(49)30(46)29(23-13-9-7-10-14-23)41-35(48)24-15-11-8-12-16-24)18-40(50)34-32-38(6,33(47)31(52-21(2)42)28(20)37(40,4)5)26(44)17-27(45)39(32,19-51-34)54-22(3)43/h7-16,25-27,29-32,34,44-46,50H,17-19H2,1-6H3,(H,41,48)/t25-,26-,27+,29-,30+,31+,32-,34-,38+,39-,40+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVVWDXMPVABHE-KWIOUIIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC4)OC(=O)C)O)O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@H]([C@@]4([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC4)OC(=O)C)O)O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B592344.png)

![Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B592349.png)

![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592356.png)

![Thiazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B592364.png)